molecular formula C13H15NO B13565746 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine

2-[(1-Benzofuran-2-yl)methyl]pyrrolidine

Cat. No.: B13565746
M. Wt: 201.26 g/mol
InChI Key: PTLKBOHWKLVUMP-UHFFFAOYSA-N
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Description

2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine typically involves the reaction of benzofuran derivatives with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . Another approach involves the use of free radical cyclization cascades to form complex benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products Formed:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-ylmethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as tumor cell proliferation or viral replication .

Comparison with Similar Compounds

  • 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
  • 2-Acetylbenzofuran
  • Benzofuran-2-yl methyl ketone

Comparison: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(1-benzofuran-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C13H15NO/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11/h1-2,4,6,8,11,14H,3,5,7,9H2

InChI Key

PTLKBOHWKLVUMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC3=CC=CC=C3O2

Origin of Product

United States

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